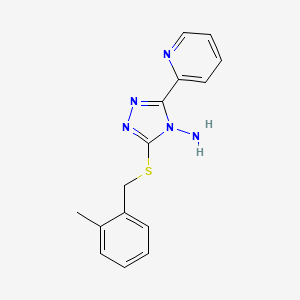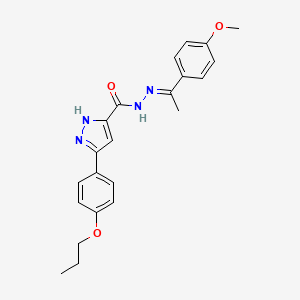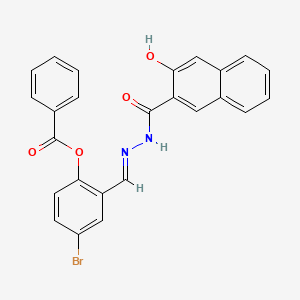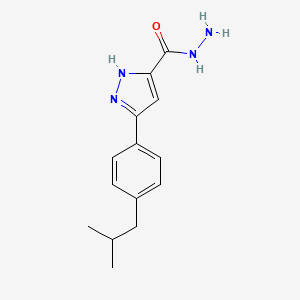
3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The 2-methylbenzylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2-Pyridinyl Group:
- The 2-pyridinyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and ligands.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine typically involves the following steps:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to partially or fully reduced derivatives.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
-
Oxidation:
- Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or oxone can be used under mild to moderate conditions.
-
Reduction:
- Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
-
Substitution:
- Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products:
-
Oxidation:
- Sulfoxides and sulfones are major products of oxidation reactions.
-
Reduction:
- Reduced triazole or pyridine derivatives are formed.
-
Substitution:
- Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
- It may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Industry:
- The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring and pyridine moiety can participate in coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazole
- 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-1,2,4-triazole
Comparison:
- The presence of the amine group in 3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity towards biological targets.
- The unique substitution pattern on the triazole ring and the combination of functional groups confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
585558-97-0 |
|---|---|
Fórmula molecular |
C15H15N5S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[(2-methylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-6-2-3-7-12(11)10-21-15-19-18-14(20(15)16)13-8-4-5-9-17-13/h2-9H,10,16H2,1H3 |
Clave InChI |
IGKRFCFNSXWYKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)
![{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)


![(5Z)-3-benzyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018243.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12018246.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018249.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12018255.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12018267.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B12018286.png)
![(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018289.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12018295.png)
